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Compound of Interest

Compound Name:
4,5-Dimethyl-oxazole-2-carboxylic

acid

Cat. No.: B042283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 4,5-Dimethyl-oxazole-2-carboxylic acid, a heterocyclic compound of

interest in medicinal chemistry and materials science. Due to the limited availability of specific

experimental data in public databases, this document focuses on the predicted spectroscopic

features based on the analysis of its structural components and data from closely related

analogues. It also outlines general experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural

elucidation and characterization of this and similar molecules.

Physicochemical Properties
Property Value Source

Molecular Formula C₆H₇NO₃ Calculated

Molecular Weight 141.12 g/mol [1]

CAS Number 1240605-72-4 [1]

Spectroscopic Data Summary
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The following tables summarize the anticipated spectroscopic data for 4,5-Dimethyl-oxazole-
2-carboxylic acid. These predictions are derived from established principles of spectroscopy

and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted Chemical Shifts (δ) in ppm relative to TMS

Protons Multiplicity
Predicted Chemical
Shift (ppm)

Notes

-COOH Singlet (broad) 10.0 - 13.0

The chemical shift of

the carboxylic acid

proton is highly

dependent on the

solvent and

concentration due to

hydrogen bonding.

4-CH₃ Singlet ~2.3

The methyl group at

position 4 is expected

to be slightly

downfield due to the

electronic

environment of the

oxazole ring.

5-CH₃ Singlet ~2.2

The methyl group at

position 5 is also

influenced by the

heterocyclic ring, with

a chemical shift

similar to the 4-methyl

group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Predicted Chemical Shifts (δ) in ppm

Carbon Atom
Predicted Chemical Shift
(ppm)

Notes

C=O (Carboxylic Acid) 160 - 170

The carbonyl carbon of the

carboxylic acid typically

appears in this region.

C2 (Oxazole Ring) 155 - 165

The carbon atom at position 2

is adjacent to the nitrogen and

oxygen atoms, leading to a

downfield shift.

C4 (Oxazole Ring) 135 - 145

The chemical shift is

influenced by the attached

methyl group and the overall

aromaticity of the ring.

C5 (Oxazole Ring) 125 - 135

Similar to C4, its chemical shift

is determined by the methyl

substituent and the electronic

nature of the oxazole ring.

4-CH₃ 10 - 15

Typical range for methyl

carbons attached to an

aromatic system.

5-CH₃ 10 - 15 Similar to the 4-methyl carbon.

IR (Infrared) Spectroscopy
Predicted Absorption Bands (cm⁻¹)
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 3300 - 2500 Broad

C-H (Methyl) 2950 - 2850 Medium

C=O (Carboxylic Acid) 1720 - 1680 Strong

C=N (Oxazole Ring) 1650 - 1550 Medium

C=C (Oxazole Ring) 1500 - 1400 Medium

C-O (Carboxylic Acid/Oxazole

Ring)
1300 - 1200 Strong

MS (Mass Spectrometry)
Ion Predicted m/z Notes

[M]+• 141.04

Molecular ion peak

corresponding to the exact

mass of C₆H₇NO₃.

[M-COOH]+ 96.06

Fragment resulting from the

loss of the carboxylic acid

group.

[M-H₂O]+• 123.03
Fragment resulting from the

loss of a water molecule.

Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The

following are generalized protocols that can be adapted for the characterization of 4,5-
Dimethyl-oxazole-2-carboxylic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is
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critical as it can influence the chemical shifts, particularly for the acidic proton.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)

equipped with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). Further dilution

may be necessary depending on the ionization technique and instrument sensitivity.

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with

Electrospray Ionization (ESI) or Electron Impact (EI) sources.

Data Acquisition:

ESI: Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system. ESI is a soft ionization technique that is well-suited for

observing the molecular ion.

EI: Introduce the sample, often after vaporization, into the ion source where it is

bombarded with electrons. EI is a harder ionization technique that can lead to more

extensive fragmentation, providing valuable structural information.

Acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like 4,5-Dimethyl-oxazole-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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